4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Overview
Description
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is an organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one typically involves the chloromethylation of a chromenone precursor. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The chromenone core can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to modify the chromenone ring or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxylated chromenone.
Scientific Research Applications
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chromenone core may also interact with biological pathways, influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: Unique due to its specific substitution pattern on the chromenone core.
4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and biological activity.
4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one: Similar but with different substitution positions, influencing its chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and potential applications compared to other chromenone derivatives. The presence of both chloromethyl and dimethyl groups can enhance its ability to interact with various biological targets and undergo diverse chemical transformations.
Properties
IUPAC Name |
4-(chloromethyl)-6,8-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLCPSTYZJGACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358650 | |
Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156419-57-7 | |
Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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